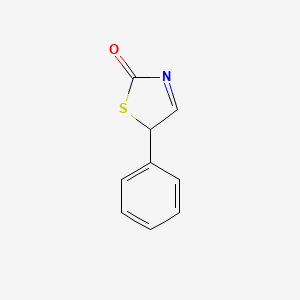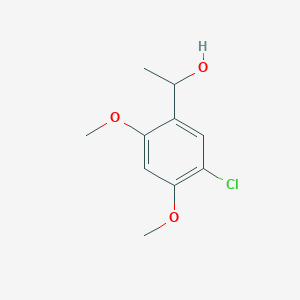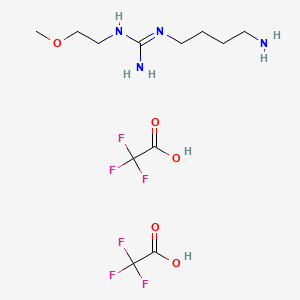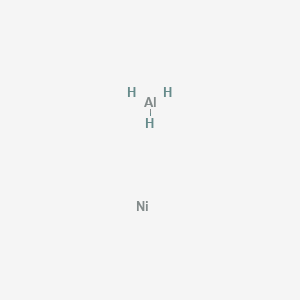
Alumane nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alumane nickel, also known as nickel aluminide, refers to intermetallic compounds formed between nickel and aluminum. The most common forms are Ni(_3)Al and NiAl. These compounds are known for their high strength, low density, and excellent resistance to oxidation and corrosion, making them suitable for high-temperature applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel aluminides can be synthesized through various methods, including ingot metallurgy, investment casting, and powder metallurgy. Ingot metallurgy involves melting and casting the alloy, while powder metallurgy involves compacting and sintering nickel and aluminum powders . Another method is the sol-gel process, where nickel and aluminum precursors are mixed, gelled, and then calcined at high temperatures .
Industrial Production Methods: Industrial production of nickel aluminides often involves pack cementation, where nickel-based objects are coated with aluminum powder and heated to high temperatures to form a protective aluminide layer . This method is commonly used for coating turbine blades and other high-temperature components.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel aluminides undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can react with oxygen to form a protective oxide layer, enhancing their corrosion resistance . They can also participate in exothermic reactions with aluminum, generating significant heat .
Common Reagents and Conditions: Common reagents for reactions involving nickel aluminides include oxygen, hydrogen, and various acids and bases. These reactions typically occur at high temperatures, often exceeding 1000°C .
Major Products Formed: The major products formed from reactions involving nickel aluminides include nickel oxide, aluminum oxide, and various nickel-aluminum alloys. These products are often used in high-temperature and corrosive environments .
Applications De Recherche Scientifique
Nickel aluminides have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions due to their high surface area and reactivity . In biology and medicine, nickel nanoparticles derived from nickel aluminides are used in drug delivery systems and as antimicrobial agents . In industry, they are used in the production of high-temperature coatings, superalloys, and hydrogen storage materials .
Mécanisme D'action
The mechanism by which nickel aluminides exert their effects involves their ability to form stable, protective oxide layers that prevent further oxidation and corrosion . At the molecular level, nickel aluminides interact with various substrates through catalytic processes, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Nickel aluminides are often compared with other intermetallic compounds such as iron aluminides and cobalt aluminides. While all these compounds exhibit high-temperature stability and corrosion resistance, nickel aluminides are unique in their combination of low density and high strength . Similar compounds include Ni(_3)Al, NiAl, Al(_3)Ni, and Al(_3)Ni(_2) .
Conclusion
Alumane nickel, or nickel aluminide, is a versatile compound with significant applications in high-temperature environments, catalysis, and advanced materials. Its unique properties make it a valuable material for scientific research and industrial applications.
Propriétés
Numéro CAS |
12704-83-5 |
|---|---|
Formule moléculaire |
AlH3Ni |
Poids moléculaire |
88.699 g/mol |
Nom IUPAC |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
Clé InChI |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
SMILES canonique |
[AlH3].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)



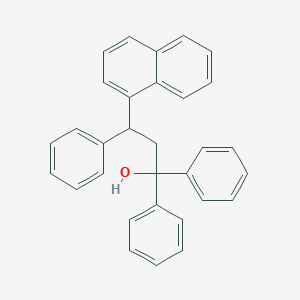

![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
